

Application Note: Quantification of Stevioside D using High-Performance Liquid Chromatography (HPLC)

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | Stevioside D | |
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AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stevioside **D** is one of the many sweet-tasting steviol glycosides found in the leaves of the Stevia rebaudiana Bertoni plant.[1] While stevioside and Rebaudioside A are the most abundant glycosides, minor glycosides like **Stevioside D** play a significant role in the overall sweetness profile and quality of Stevia extracts.[2] Accurate and precise quantification of **Stevioside D** is crucial for quality control, formulation development, and regulatory compliance in the food, beverage, and pharmaceutical industries. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **Stevioside D**.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column to achieve separation of **Stevioside D** from other steviol glycosides and matrix components. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and a polar mobile phase. An isocratic mobile phase consisting of a buffered acetonitrile/water mixture ensures reproducible separation.



Detection is performed using a UV detector at 210 nm, a wavelength where steviol glycosides exhibit absorbance.[3][4][5][6] Quantification is achieved by constructing an external standard calibration curve using a certified reference standard of **Stevioside D**.

Experimental Protocols Instrumentation and Materials

- Instrumentation:
 - HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.
 - Data acquisition and processing software.
 - Analytical balance (0.01 mg readability).
 - Ultrasonic bath.
 - Vortex mixer.
- Reagents and Standards:
 - Stevioside D certified reference standard (>95% purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (HPLC grade or ultrapure).
 - Sodium phosphate monobasic (analytical grade).
 - Phosphoric acid (analytical grade).
 - Solid Phase Extraction (SPE) cartridges: C18, 500 mg, 3 mL.[7]
 - Syringe filters: 0.22 μm or 0.45 μm, PTFE or nylon.



Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of **Stevioside D**.

| Parameter | Condition |
|--------------------|---|
| Column | Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 5 μ m) or equivalent |
| Mobile Phase | Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v)[4][8] |
| Flow Rate | 1.0 mL/min[7][8][9] |
| Column Temperature | 40 °C[4][8] |
| Detection | UV at 210 nm[3][4][5][6] |
| Injection Volume | 20 μL[8] |
| Run Time | Approximately 20 minutes (adjust as needed based on chromatogram) |

Preparation of Solutions

- Mobile Phase Preparation (1 L):
 - Dissolve 1.2 g of sodium phosphate monobasic in 680 mL of HPLC-grade water.
 - Adjust the pH to 2.6 using phosphoric acid.
 - Add 320 mL of acetonitrile.
 - Mix thoroughly and degas for at least 15 minutes using an ultrasonic bath or vacuum degassing.[4]
- Standard Stock Solution (1000 μg/mL):
 - Accurately weigh 10 mg of Stevioside D reference standard into a 10 mL volumetric flask.



- Dissolve in and dilute to volume with methanol. Mix until fully dissolved. This is the stock solution.
- Calibration Standards:
 - Prepare a series of working calibration standards by serially diluting the stock solution with the mobile phase.
 - A suggested concentration range is 10, 25, 50, 100, and 150 μg/mL.

Sample Preparation Protocol

- For Solid Samples (e.g., Stevia Leaves, Powdered Extracts):
 - Accurately weigh 1 g of the homogenized, dried sample into a 50 mL flask.
 - Add 20 mL of 70% ethanol (v/v) in water.[5][6]
 - Sonicate in a water bath at 70°C for 30 minutes, with intermittent shaking.
 - Allow the extract to cool to room temperature and filter through Whatman No. 1 paper.
 - SPE Cleanup: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[7]
 - Load 1 mL of the filtered extract onto the conditioned SPE cartridge.
 - Wash the cartridge with 5 mL of water to remove polar impurities.
 - Elute the steviol glycosides with 5 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.[7]
- For Liquid Samples (e.g., Beverages):



- Dilute the sample with the mobile phase to bring the expected **Stevioside D** concentration within the calibration range.
- Filter the diluted sample through a 0.22 μm syringe filter into an HPLC vial.

Data Presentation and Analysis Calibration

Inject the prepared calibration standards into the HPLC system. Identify the peak corresponding to **Stevioside D** based on its retention time. Plot a calibration curve of the peak area versus the concentration of **Stevioside D**. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R^2) . The R^2 value should be ≥ 0.999 for good linearity.[9][10]

Quantification

Inject the prepared sample solution. Using the peak area of **Stevioside D** from the sample chromatogram, calculate the concentration in the injected sample (C_sample) using the regression equation from the calibration curve.

The final concentration in the original sample (C original) is calculated as follows:

C_original (μ g/g or μ g/mL) = (C_sample × V × D) / W

Where:

- C sample = Concentration from the calibration curve (μg/mL)
- V = Final volume of the reconstituted sample (mL)
- D = Dilution factor (if any)
- W = Weight of the original sample (g) or initial volume (mL)

Method Performance Characteristics

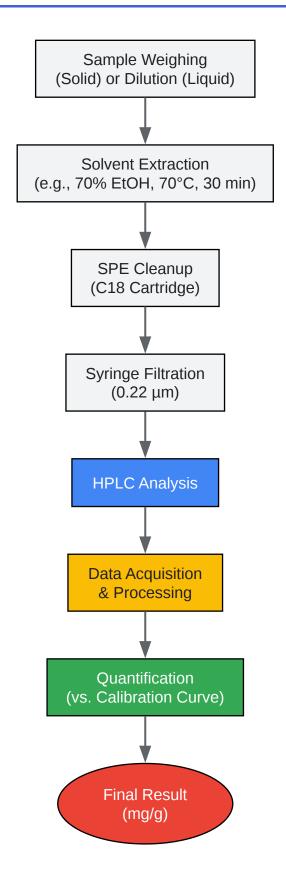
The following table summarizes typical performance data for HPLC methods quantifying steviol glycosides. These values serve as a benchmark for method validation.



| Parameter | Typical Value |
|------------------------------|-------------------------|
| Linearity Range | 5 - 150 μg/mL[2][9] |
| Correlation Coefficient (R²) | ≥ 0.999[9] |
| Limit of Detection (LOD) | 0.01 - 8.5 μg/mL[2][9] |
| Limit of Quantitation (LOQ) | 0.03 - 25.8 μg/mL[2][9] |
| Accuracy (% Recovery) | 97 - 102%[5][9][10] |
| Precision (% RSD) | < 3.0%[5][9] |

Mandatory Visualizations

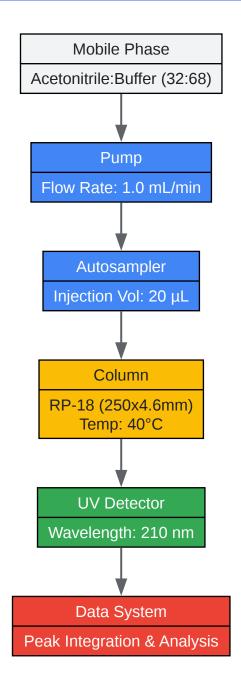




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Caption: Experimental workflow for **Stevioside D** quantification.





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Methodological & Application





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